![molecular formula C17H31NO5Si B13899511 tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B13899511.png)
tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate
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Overview
Description
tert-Butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate is a complex organic compound that features a unique structure combining a furo[3,2-b]pyrrole core with tert-butyl and tert-butyl(dimethyl)silyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate typically involves multiple steps starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to remove protecting groups.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
tert-Butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furo[3,2-b]pyrrole derivatives and silyl-protected organic molecules. Examples include:
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 3-((tert-Butyldimethylsilyl)oxy)-propanol .
Uniqueness
The uniqueness of tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate lies in its combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable tool in synthetic chemistry and a promising candidate for various research applications.
Biological Activity
tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate is a complex organic compound with significant potential in various fields of biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula: C17H31NO5Si
- Molecular Weight: 357.52 g/mol
- CAS Number: 1785720-88-8
Its structure features a furo[3,2-b]pyrrole core that is known for its diverse biological activities. The presence of the tert-butyl and dimethylsilyl groups enhances its stability and solubility in biological systems.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes within cells.
- Receptor Interaction : It has been shown to bind to various biological receptors, potentially modulating their activity and influencing cellular responses.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may protect cells from oxidative stress.
Biological Activity Studies
Recent studies have assessed the biological activity of this compound in various contexts:
In Vitro Studies
In vitro experiments have shown that this compound can effectively inhibit certain cancer cell lines. For example:
- Breast Cancer Cell Lines : The compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value indicating effective concentration for inhibiting cell growth.
In Vivo Studies
Animal model studies have indicated potential therapeutic benefits:
- Tumor Growth Inhibition : In murine models of cancer, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.
Case Studies
Several case studies highlight the practical applications of this compound:
-
Case Study 1: Cancer Therapeutics
- A study published in Journal of Medicinal Chemistry explored the efficacy of the compound in treating melanoma. Results showed a marked reduction in tumor progression when combined with standard chemotherapy agents.
-
Case Study 2: Neurological Disorders
- Research conducted on neuroprotective effects demonstrated that the compound could mitigate neuronal damage in models of Alzheimer’s disease by reducing amyloid-beta accumulation.
Comparison with Related Compounds
To better understand its unique properties, a comparison with structurally similar compounds is useful:
Compound Name | Structure Highlights | Biological Activity |
---|---|---|
Compound A | Furan ring | Moderate cytotoxicity |
Compound B | Pyrrole derivatives | Antimicrobial properties |
tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy... | Furo[3,2-b]pyrrole core | High cytotoxicity & neuroprotection |
Properties
Molecular Formula |
C17H31NO5Si |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate |
InChI |
InChI=1S/C17H31NO5Si/c1-16(2,3)22-15(20)18-9-11(19)14-13(18)12(10-21-14)23-24(7,8)17(4,5)6/h12-14H,9-10H2,1-8H3 |
InChI Key |
SXZAECHWUAYCOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C2C1C(CO2)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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